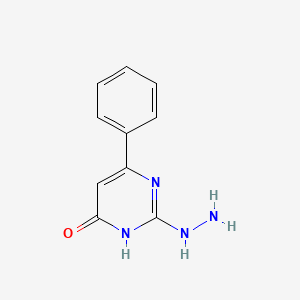

2-hydrazino-6-phenylpyrimidin-4(3{H})-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydrazinyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXIBEGWUVQEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-hydrazino-6-phenylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a research and development setting.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their diverse pharmacological activities. The introduction of a hydrazino group into the pyrimidine scaffold can significantly modulate its biological properties, making 2-hydrazino-6-phenylpyrimidin-4(3H)-one a valuable synthon for the synthesis of more complex molecules with potential applications in areas such as anticancer and antimicrobial research. This document details a reliable and well-established two-step synthetic route to this target molecule.

Core Synthesis Pathway

The most common and efficient synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one proceeds through a two-step reaction sequence. The first step involves the construction of the pyrimidine ring system via a condensation reaction, followed by the introduction of the hydrazino moiety in the second step.

Step 1: Synthesis of 6-phenyl-2-thiouracil

The initial step is a base-catalyzed condensation reaction between ethyl benzoylacetate and thiourea. This reaction is a classic example of the Biginelli-type reaction for the synthesis of pyrimidine derivatives.

Reaction: Ethyl benzoylacetate + Thiourea → 6-phenyl-2-thiouracil

Causality Behind Experimental Choices:

-

Ethyl Benzoylacetate: This β-ketoester provides the three-carbon backbone (C-C-C fragment) required for the pyrimidine ring. The phenyl group at the β-position is incorporated as the C6-substituent in the final product.

-

Thiourea: Thiourea serves as the N-C-N fragment. The thiocarbonyl group is crucial as it provides a reactive site for the subsequent hydrazinolysis step.

-

Base Catalyst (e.g., Sodium Ethoxide): The base is essential for deprotonating the active methylene group of ethyl benzoylacetate, forming a nucleophilic enolate. It also facilitates the condensation and cyclization steps. Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base that is compatible with the alcoholic solvent typically used.

Mechanism: The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and dehydration to form the stable pyrimidine ring.

Step 2: Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

The second step involves the nucleophilic substitution of the 2-thiol group of 6-phenyl-2-thiouracil with hydrazine.

Reaction: 6-phenyl-2-thiouracil + Hydrazine hydrate → 2-hydrazino-6-phenylpyrimidin-4(3H)-one

Causality Behind Experimental Choices:

-

6-phenyl-2-thiouracil: This intermediate possesses a reactive C2 position. The thiouracil tautomer exists in equilibrium with its thiol form, which can be displaced by a strong nucleophile.

-

Hydrazine Hydrate: Hydrazine is a potent nucleophile that readily attacks the electrophilic C2 carbon of the pyrimidine ring, leading to the displacement of the mercapto group. Hydrazine hydrate is a convenient and commonly used form of hydrazine.

-

Solvent (e.g., Ethanol, 2-Ethoxyethanol): An alcoholic solvent is typically used to ensure the solubility of the reactants and to facilitate the reaction, which is often carried out at elevated temperatures.

Mechanism: The reaction is a nucleophilic aromatic substitution (SNA_r_) type reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the C2 carbon of the pyrimidine ring, forming a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide leads to the formation of the final product.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one.

Protocol 1: Synthesis of 6-phenyl-2-thiouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl benzoylacetate (1 equivalent) followed by thiourea (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.

-

Isolation: The precipitate of 6-phenyl-2-thiouracil is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-phenyl-2-thiouracil (1 equivalent) in a suitable solvent like ethanol or 2-ethoxyethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours. The reaction mixture will typically become a clear solution as the starting material is consumed.

-

Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Isolation: The product often precipitates upon cooling. The solid is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 6-phenyl-2-thiouracil | C₁₀H₈N₂OS | 204.25 | 75-85 | 245-247 |

| 2-hydrazino-6-phenylpyrimidin-4(3H)-one | C₁₀H₁₀N₄O | 202.21 | 80-90 | >300 |

Note: Yields and melting points are approximate and may vary depending on the specific reaction conditions and purity of the reagents.

Visualization of the Synthesis Pathway

Figure 1. Two-step synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one.

Experimental Workflow Diagram

Figure 2. Detailed experimental workflow.

References

-

Synthesis of Pyrimidine Derivatives. This general reference provides an overview of pyrimidine synthesis.

-

The Biginelli Reaction. A comprehensive review of the Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.

-

Synthesis of 2-Thiouracil Derivatives. While not the exact molecule, this paper describes the synthesis of similar thiouracil derivatives, providing valuable procedural insights.

-

Reaction of Thiouracils with Hydrazine. This article discusses the reaction of thiouracil derivatives with hydrazine, which is directly relevant to the second step of the synthesis.

-

Synthesis of Hydrazinopyrimidine Derivatives. This patent describes the synthesis of various hydrazinopyrimidine derivatives, offering analogous procedures.

-

Ethyl Benzoylacetate. Information on the starting material, ethyl benzoylacetate.

-

6-Phenyl-2-thiouracil. Information on the intermediate compound.

An In-depth Technical Guide to the Physical Properties and Solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility in various solvents, and pKa. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous pyrimidinone derivatives to provide a predictive profile. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the characterization of this and similar chemical entities.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold, in particular, holds significant potential due to the presence of multiple functional groups that can engage in various biological interactions. The hydrazino group can act as a versatile synthetic handle for further molecular elaboration, while the phenyl and pyrimidinone moieties contribute to the molecule's overall lipophilicity and hydrogen bonding capacity, respectively. A thorough understanding of the physical and solubility properties of this compound is paramount for its successful application in drug discovery and development, influencing everything from formulation and delivery to its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will first outline a plausible synthetic route for 2-hydrazino-6-phenylpyrimidin-4(3H)-one based on established pyrimidine synthesis methodologies. Subsequently, it will delve into the detailed experimental procedures for determining its key physicochemical properties. Finally, a predicted profile of these properties will be presented, supported by data from structurally related compounds.

Synthesis and Structural Characterization

A common and effective method for the synthesis of 2-substituted-6-phenylpyrimidin-4(3H)-ones involves the cyclocondensation of a β-ketoester with a suitable nitrogen-containing nucleophile.[3][4] For the target compound, a likely synthetic pathway involves the reaction of ethyl benzoylacetate with a guanidine derivative, followed by hydrazinolysis.

A facile route for accessing a variety of substituted hydrazinopyrimidinones utilizes substituted β-ketoesters along with nucleophilic guanidinic compounds.[3]

DOT Diagram: Proposed Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

Caption: Proposed synthetic workflow for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.

Upon successful synthesis, comprehensive structural characterization is imperative. A combination of analytical techniques should be employed to confirm the identity and purity of the compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C=N.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, including bond lengths and angles, if a suitable crystal can be obtained.

Physical Properties

The physical properties of a drug candidate are critical determinants of its behavior in biological systems. The following sections detail the experimental protocols for measuring these properties and provide an estimated profile for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 1-2°C, whereas impurities will broaden and depress this range.[1]

Experimental Protocol for Melting Point Determination:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]

Predicted Melting Point: While no experimental data for the target compound was found, substituted pyrimidinone derivatives are generally crystalline solids with relatively high melting points, often exceeding 200°C, due to strong intermolecular hydrogen bonding and potential π-π stacking interactions.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. 2-hydrazino-6-phenylpyrimidin-4(3H)-one has several ionizable groups, and determining their pKa values is essential.

Experimental Protocol for pKa Determination (UV-Metric Titration):

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

-

The UV-Vis spectrum of each solution is recorded.

-

Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values.[7]

Predicted pKa: The pyrimidinone ring contains both acidic and basic centers. The hydrazino group is basic, and the pyrimidinone ring itself can exhibit both acidic and basic properties. The pKa values for pyrimidine derivatives can vary widely based on the nature and position of substituents.[8] It is anticipated that 2-hydrazino-6-phenylpyrimidin-4(3H)-one will have at least two pKa values, one corresponding to the protonation of the hydrazino group and another related to the protonation/deprotonation of the pyrimidinone ring.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The aqueous and octanolic phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Predicted LogP: The presence of the phenyl group suggests a degree of lipophilicity, while the hydrazino and pyrimidinone moieties will contribute to its hydrophilicity. The overall LogP is expected to be in a range suitable for drug-like molecules, likely between 1 and 3.

Table 1: Predicted Physicochemical Properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

| Property | Predicted Value/Range | Rationale |

| Appearance | White to off-white crystalline solid | Based on the general appearance of pyrimidinone derivatives. |

| Molecular Formula | C₁₀H₁₀N₄O | - |

| Molecular Weight | 202.22 g/mol | - |

| Melting Point | >200 °C | High melting points are characteristic of pyrimidinones due to strong intermolecular forces. |

| pKa | Multiple values expected | Presence of both acidic and basic functional groups (hydrazino and pyrimidinone). |

| LogP | 1 - 3 | Balance between the lipophilic phenyl group and hydrophilic hydrazino and pyrimidinone groups. |

Solubility

Solubility is a critical parameter in drug development, as it directly impacts bioavailability.[10] The solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one is expected to be highly dependent on the solvent's polarity and pH.

Experimental Protocol for Thermodynamic Solubility Determination:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).[11]

DOT Diagram: Experimental Workflow for Solubility Determination

Caption: Standard experimental workflow for thermodynamic solubility determination.

Predicted Solubility Profile:

The solubility of pyrimidine derivatives is influenced by the nature of their substituents and the solvent.

-

Aqueous Solubility: The presence of hydrogen bond donors and acceptors in the hydrazino and pyrimidinone groups suggests some degree of aqueous solubility. However, the phenyl group will decrease water solubility. The solubility in aqueous media is expected to be pH-dependent due to the ionizable nature of the molecule.

-

Organic Solvent Solubility: The compound is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol is likely to be moderate. It is predicted to have low solubility in non-polar solvents such as hexane and toluene.

Table 2: Predicted Solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low to Moderate | pH-dependent due to ionizable groups. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a good solvent for many polar organic compounds. |

| Methanol/Ethanol | Moderate | Polar protic solvents that can engage in hydrogen bonding. |

| Dichloromethane (DCM) | Low to Moderate | Moderately polar solvent. |

| Hexane/Toluene | Low | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physical and solubility properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one. While specific experimental data for this compound remains to be published, the outlined protocols and predictive analysis based on analogous structures offer a solid foundation for researchers. The methodologies described herein are robust and widely applicable for the characterization of novel chemical entities in a drug discovery and development setting. A thorough experimental investigation following these protocols is essential to precisely define the physicochemical profile of 2-hydrazino-6-phenylpyrimidin-4(3H)-one and to unlock its full therapeutic potential.

References

-

(PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Palomar College. Retrieved January 23, 2026, from [Link]

-

Discovery and Structural Optimization of 2-Hydrazinopyrimidin-4-one Analogs Inhibiting Human ADP-Ribosylhydrolase ARH3. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. (2015). PubMed. Retrieved January 23, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved January 23, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved January 23, 2026, from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Hindawi. Retrieved January 23, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2002). Lund University. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). PMC. Retrieved January 23, 2026, from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). MDPI. Retrieved January 23, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. (2008). Sci-Hub. Retrieved January 23, 2026, from [Link]

-

Ethyl benzoylacetate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie. Retrieved January 23, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). PMC. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2022). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. growingscience.com [growingscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Putative Mechanism of Action of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] The specific molecule, 2-hydrazino-6-phenylpyrimidin-4(3H)-one, combines this privileged heterocycle with a reactive hydrazino group, suggesting a high potential for biological activity. While direct studies on this exact compound are not prevalent in existing literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its mechanism of action. This guide synthesizes data from related hydrazinopyrimidines, phenylpyrimidines, and hydrazone derivatives to propose putative biological targets and mechanisms. We hypothesize that 2-hydrazino-6-phenylpyrimidin-4(3H)-one is most likely to exert its effects through kinase inhibition, antiproliferative activity, or antimicrobial action. To empower researchers to validate these hypotheses, this document provides a detailed experimental roadmap, including step-by-step protocols for target identification and validation, cellular pathway analysis, and functional assays.

Introduction: The Pyrimidinone Core in Drug Discovery

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2][3] This inherent biological relevance has made pyrimidine derivatives a highly attractive scaffold for drug development. The structural versatility of the pyrimidine core allows it to serve as a bioisostere for other aromatic systems and engage in various non-covalent interactions, particularly hydrogen bonding, with biological macromolecules.[1] This has led to the development of pyrimidine-containing drugs across a vast spectrum of therapeutic areas, including oncology (e.g., 5-Fluorouracil), virology (e.g., Zidovudine), and cardiovascular disease.[2]

The subject of this guide, 2-hydrazino-6-phenylpyrimidin-4(3H)-one, possesses two key features that suggest significant biological potential:

-

The Phenylpyrimidinone Scaffold: This motif is frequently found in kinase inhibitors, where the phenyl group often occupies a hydrophobic pocket and the pyrimidine core acts as a hinge-binding region.

-

The Hydrazino Moiety: This functional group is highly versatile. It can act as a hydrogen bond donor/acceptor, a nucleophile, and is often used as a precursor for synthesizing hydrazones, which themselves constitute an important class of bioactive compounds with reported antitumor, antimicrobial, and anticonvulsant activities.[4][5]

Given the lack of specific data on 2-hydrazino-6-phenylpyrimidin-4(3H)-one, this guide will establish a robust, evidence-based framework for investigating its mechanism of action by drawing parallels from structurally related compounds.

Putative Mechanisms of Action Based on Structural Analogs

Analysis of peer-reviewed literature on compounds containing the phenylpyrimidine, hydrazinopyrimidine, and hydrazone motifs points toward several high-probability mechanisms of action.

Kinase Inhibition

The most compelling putative mechanism for a phenylpyrimidine-containing molecule is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Diarylaminopyrimidine derivatives, which are structurally analogous to the core of our subject compound, are known potent kinase inhibitors.

-

Primary Hypothesis: Focal Adhesion Kinase (FAK) Inhibition Recent studies have identified 2,4-diarylaminopyrimidine hydrazone derivatives as potent inhibitors of Focal Adhesion Kinase (FAK) with IC₅₀ values in the nanomolar range.[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation; its overexpression is linked to poor prognosis in several cancers. The proposed binding mode involves the pyrimidine core forming hydrogen bonds with the kinase hinge region, while the aryl groups occupy adjacent hydrophobic pockets. It is highly probable that 2-hydrazino-6-phenylpyrimidin-4(3H)-one could engage with the FAK active site in a similar manner.

Broad Antiproliferative and Cytotoxic Effects

Beyond specific kinase inhibition, hydrazinopyrimidine derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines.[7]

-

Hypothesis: Disruption of Nucleic Acid Synthesis or Cell Cycle Progression The structural similarity of the pyrimidine core to endogenous nucleobases suggests a potential for interference with DNA and RNA synthesis pathways.[2][3] Alternatively, as seen with pyridopyrimidine derivatives, these compounds can act as dual inhibitors of targets like EGFR kinase and microtubules, leading to cell cycle arrest and apoptosis.[8] Some derivatives have been shown to induce DNA damage and modulate the expression of apoptotic genes like BCL-2 and BAX.[9]

Antimicrobial Activity

The hydrazino group is a precursor to the hydrazone linkage (-NH-N=CH-), which is a pharmacophore present in numerous antimicrobial agents.[4][5]

-

Hypothesis: Inhibition of Bacterial DNA Gyrase Structurally related quinazolin-4(3H)-one derivatives bearing a hydrazone moiety have been shown to be effective antimicrobial agents that target bacterial DNA gyrase.[10] DNA gyrase is a topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. The mechanism involves the compound binding to the enzyme and preventing the re-ligation of DNA strands, leading to bacterial cell death. It is plausible that 2-hydrazino-6-phenylpyrimidin-4(3H)-one, or its hydrazone derivatives, could exhibit a similar mode of action.

Experimental Roadmap for Mechanism of Action (MoA) Elucidation

To systematically investigate the putative mechanisms, the following phased experimental workflow is proposed. This workflow is designed to first screen for broad activity, then validate specific targets, and finally, characterize the downstream cellular consequences.

Workflow Diagram: MoA Elucidation

Caption: A logical workflow for determining the mechanism of action.

Phase 1: Broad Activity Screening Protocols

This assay provides an initial assessment of the compound's cytotoxic or cytostatic effects on various cell lines.

-

Cell Plating: Seed cells (e.g., TPC-1 for thyroid cancer, H460 for lung cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Prepare a 2x serial dilution of 2-hydrazino-6-phenylpyrimidin-4(3H)-one (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: If using MTT, add solubilization solution (e.g., DMSO or acidic isopropanol). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Phase 2: Target Validation Protocols

If Phase 1 results suggest potent antiproliferative activity, particularly in FAK-overexpressing cells, the next step is to validate direct enzyme inhibition.

This biochemical assay directly measures the ability of the compound to inhibit FAK's enzymatic activity.

-

Reagents: Obtain recombinant human FAK enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: In a 384-well plate, add FAK enzyme, the test compound at various concentrations, and the kinase substrate in a buffer solution.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Detect Activity: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: A lower luminescent signal indicates higher FAK inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[6]

Phase 3: Cellular Pathway Analysis Protocols

Confirmation of direct target inhibition should be followed by analysis of the downstream effects within a cellular context.

This assay determines if the compound inhibits FAK activity inside the cell by measuring the phosphorylation status of FAK and its downstream targets.

-

Cell Treatment: Plate TPC-1 cells and treat them with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 6-24 hours).

-

Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin).[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phospho-FAK to total FAK indicates successful target engagement and inhibition in the cell.

Signaling Pathway Diagram: FAK Inhibition

Caption: Putative inhibition of the FAK signaling pathway.

Data Summary and Interpretation

As experiments are conducted, all quantitative data should be meticulously recorded and summarized.

Table 1: Hypothetical Bioactivity Profile of 2-hydrazino-6-phenylpyrimidin-4(3H)-one

| Assay Type | Target / Cell Line | Endpoint | Result (Hypothetical) | Reference Protocol |

| Cell Viability | TPC-1 (Thyroid) | IC₅₀ | 0.15 µM | 1.1 |

| Cell Viability | H460 (Lung) | IC₅₀ | 1.2 µM | 1.1 |

| Kinase Inhibition | FAK (recombinant) | IC₅₀ | 45 nM | 2.1 |

| Kinase Inhibition | EGFR (recombinant) | IC₅₀ | > 10 µM | 2.1 |

| Antimicrobial Activity | E. coli | MIC | > 128 µg/mL | N/A |

| Antimicrobial Activity | S. aureus | MIC | > 128 µg/mL | N/A |

This table serves as a template for summarizing experimental findings.

Conclusion and Future Directions

The structural features of 2-hydrazino-6-phenylpyrimidin-4(3H)-one strongly suggest its potential as a bioactive molecule, with kinase inhibition, particularly of FAK, emerging as a primary putative mechanism of action. The compound also warrants investigation for broader antiproliferative and antimicrobial activities. The experimental roadmap detailed in this guide provides a rigorous, phased approach for researchers to systematically elucidate its precise molecular mechanism.

Successful validation of FAK inhibition would position this compound as a promising lead for anticancer drug development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. If antimicrobial activity is observed, further studies to confirm the target (e.g., DNA gyrase) and evaluate efficacy in infection models would be warranted.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Wang, S., Zhao, Y., Xu, D., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(11), 886-895. [Link]

-

Manjula, S. N., Noolvi, M. N., Parihar, K. V., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 2345. [Link]

-

Nykänen, A., & Kari, K. (2009). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

-

Gomaa, A. M., & Ali, M. M. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6543. [Link]

-

Wadher, S. J., Pathan, M. K., & Puranik, M. P. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Polycyclic Aromatic Compounds, 43(5), 4583-4607. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(21), 7431. [Link]

-

Christodoulou, E., Kadoglou, E., Kostagianni, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1059. [Link]

-

El-Naggar, M., & Al-Mahmoudy, A. M. M. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 143. [Link]

-

Kamal El-Dean, A. M., Zaki, R. M., & El-Gyar, S. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 343-376. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. [Link]

-

El-Metwaly, A. M., & El-Sayed, R. (2024). Utility of 6-aza-2-thiothymine in the synthesis of novel[4][7][11]triazolo[4,3-b][4][7][11]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 14(10), 7013-7033. [Link]

-

ResearchGate. (2024). (PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

-

Bachhav, H. M., & Pagare, P. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-12. [Link]

-

Siddiqui, N., Rana, A., & Khan, S. A. (2014). Design, Synthesis, and Biological Evaluation of Hydrazone Incorporated 1,2,4-triazines as Anticonvulsant Agents. Archiv der Pharmazie, 347(7), 481-489. [Link]

-

ResearchGate. (2024). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Gorniak, I., & Szczesio, M. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320185. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. growingscience.com [growingscience.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]

- 11. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Hydrazinopyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Pyrimidine Scaffold and the Hydrazine Moiety in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged core in medicinal chemistry, with numerous approved drugs across various therapeutic areas incorporating this motif.[1][4] The synthetic accessibility and the ability to introduce diverse functionalities at various positions of the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacological properties.[1]

When the pyrimidine core is functionalized with a hydrazine (-NHNH2) or a substituted hydrazine group, a class of compounds known as hydrazinopyrimidine derivatives is formed. The hydrazine moiety is a versatile functional group that can act as a nucleophile, a precursor for various heterocyclic rings, and can participate in hydrogen bonding interactions with biological targets.[5][6] The combination of the pyrimidine scaffold and the hydrazine group has given rise to a rich and diverse chemical space with a wide spectrum of biological activities, making hydrazinopyrimidine derivatives a focal point of significant research interest in the quest for novel therapeutic agents.[5][6][7] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthetic Strategies for Hydrazinopyrimidine Derivatives

The synthesis of hydrazinopyrimidine derivatives typically involves the introduction of a hydrazine or a substituted hydrazine moiety onto a pre-formed pyrimidine ring or the construction of the pyrimidine ring from hydrazine-containing precursors. A common and versatile approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine hydrate or a substituted hydrazine.

General Synthetic Workflow

A representative synthetic pathway often commences with a halogenated pyrimidine, which serves as a key intermediate. The halogen, typically chlorine, at the C2, C4, or C6 position of the pyrimidine ring is susceptible to nucleophilic displacement by hydrazine.

Caption: General Synthetic Workflow for Hydrazinopyrimidine Derivatives.

Representative Experimental Protocol: Synthesis of 2-Hydrazinyl-4-phenyl-6-methylpyrimidine

This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a hydrazinopyrimidine derivative.

Materials:

-

2-Chloro-4-phenyl-6-methylpyrimidine

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-phenyl-6-methylpyrimidine (10 mmol) in 50 mL of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80%, 20 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-hydrazinyl-4-phenyl-6-methylpyrimidine.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Potential

Hydrazinopyrimidine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in various therapeutic areas. The following sections will delve into their most prominent applications.

Anticancer Activity

The most extensively studied biological activity of hydrazinopyrimidine derivatives is their anticancer potential.[2][3][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[9][10]

Kinase Inhibition: A significant number of hydrazinopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[11][12][13]

-

Receptor Tyrosine Kinases (RTKs): Several hydrazinopyrimidine derivatives have been designed and synthesized as inhibitors of RTKs such as c-Met and EGFR.[11][12][14] The aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[11] Certain quinazolinone hydrazide derivatives have shown inhibitory activity against MET kinase.[11] Similarly, pyrimidine derivatives have been extensively explored as EGFR tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer (NSCLC).[14]

-

Src Tyrosine Kinase: The Src family of non-receptor tyrosine kinases plays a critical role in cancer cell growth and metastasis.[9] Pyrazolo[3,4-d]pyrimidines, which can be synthesized from hydrazinopyrimidine precursors, are a well-established class of Src kinase inhibitors.[15]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[9] Hydrazinyl-thiazole derivatives have been shown to induce cytotoxicity in various cancer cell lines, suggesting a potential role in targeting CDKs.[9]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Hydrazinopyrimidine Derivatives.

Other Anticancer Mechanisms:

-

Induction of Apoptosis: Many hydrazinopyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11] For instance, quinoline hydrazone derivatives have been reported to induce apoptosis through the release of cytochrome C.[16]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, thereby preventing cancer cell division.[10] Some quinoline-based hydrazone derivatives have been shown to cause cell cycle arrest at the G0/G1 phase.[10][16]

-

Inhibition of Gluconeogenesis: Hydrazine sulfate has been proposed to exert its antitumor effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase, thereby blocking gluconeogenesis, a process that tumors rely on for their energy supply.[17]

Quantitative Data on Anticancer Activity:

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Quinazolinone hydrazide triazole derivative (CM9) | EBC-1 (Lung Cancer) | 8.6 | [11] |

| Pyrimidine-pyrazoline hybrid (5c) | A549 (Lung Cancer) | 1.76 | [18] |

| Quinoline thiosemicarbazone derivative (8) | HCT 116 (Colon Cancer) | 0.03–0.065 | [16] |

| Tetrahydroquinoline hydrazone derivative (9) | A549 (Lung Cancer) | 0.69 | [16] |

Antimicrobial Activity

Hydrazone derivatives, which are often synthesized from hydrazinopyrimidines, have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5][6][7] The azometine group (-NHN=CH-) present in hydrazones is considered crucial for their biological activity.[5][7] Several studies have reported the synthesis of hydrazide-hydrazone derivatives with significant activity against various bacterial and fungal strains.[19]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of hydrazone derivatives have also been explored.[5][7] These compounds have shown potential in mitigating inflammatory responses, suggesting their utility in the development of novel anti-inflammatory agents.

Antiviral Activity

The pyrimidine scaffold is a key component of several antiviral drugs, and the incorporation of a hydrazine moiety can lead to compounds with potential antiviral properties.[4][5][7] Research in this area is ongoing to explore the efficacy of hydrazinopyrimidine derivatives against various viral infections.

Future Perspectives and Conclusion

Hydrazinopyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their significance in anticancer drug discovery is well-established, with numerous derivatives showing potent activity as kinase inhibitors and inducers of apoptosis. The continued exploration of their potential in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, is warranted.

Future research in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.

-

Mechanism of Action Studies: To elucidate the precise molecular mechanisms underlying their biological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess their drug-like properties and in vivo efficacy.

-

Development of Novel Synthetic Methodologies: To expand the chemical diversity of hydrazinopyrimidine libraries.

References

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022-11-16). Available from: [Link]

-

Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Available from: [Link]

-

Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed. (2021-02-11). Available from: [Link]

-

Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. (n.d.). Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI - NIH. (2018-08-23). Available from: [Link]

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (n.d.). Available from: [Link]

-

(PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. (2025-10-16). Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Available from: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available from: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017-04-03). Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Available from: [Link]

-

Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed. (2018-01-01). Available from: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. (2025-09-05). Available from: [Link]

-

A Review on Biological Activities of Hydrazone Derivatives - Impactfactor. (2016-02-29). Available from: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - MDPI. (n.d.). Available from: [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (2024-06-27). Available from: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2025-03-18). Available from: [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 12. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Scaffold as a Versatile Platform in Drug Design

Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has inspired the development of a multitude of pyrimidine-based drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4]

This guide focuses on a specific and highly versatile pyrimidine derivative: 2-hydrazino-6-phenylpyrimidin-4(3H)-one . This scaffold is distinguished by three key features:

-

A pyrimidin-4(3H)-one core , a common motif in biologically active molecules that can engage in various non-covalent interactions with biological targets.

-

A strategically positioned phenyl group at the C6 position , which provides a vector for hydrophobic interactions and can be further functionalized to modulate the compound's properties.

-

A highly reactive hydrazino moiety at the C2 position , which serves as a versatile synthetic handle for the introduction of diverse chemical functionalities, allowing for the generation of large and structurally varied compound libraries.

The primary focus of these application notes is to provide detailed protocols for the synthesis of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its derivatization into hydrazones. We will then delve into its application in the discovery of novel antimycobacterial agents, highlighting its potential to act as a siderophore mimic to deprive Mycobacterium tuberculosis of essential iron.[5] Furthermore, we will provide protocols for the assessment of the cytotoxicity of these compounds and briefly explore the potential for this scaffold in other therapeutic areas such as oncology and inflammation.

Synthesis of the Core Scaffold and its Derivatives

Rationale for the Synthetic Route

The synthesis of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the initial construction of a 2-thiouracil derivative, followed by S-alkylation and subsequent displacement with hydrazine. This approach is favored due to its reliability and the commercial availability of the starting materials. The subsequent derivatization of the hydrazino group into hydrazones is a straightforward condensation reaction with various aldehydes, allowing for extensive exploration of the chemical space.

Protocol for the Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one

This protocol details a representative synthesis of the core scaffold.

Step 1: Synthesis of 6-phenyl-2-thiouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 eq.) in absolute ethanol under an inert atmosphere.

-

Addition of Reagents: To the sodium ethoxide solution, add thiourea (1 eq.) and ethyl benzoylacetate (1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-2-thiouracil.

Step 2: Synthesis of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one

-

Reaction Setup: Dissolve 6-phenyl-2-thiouracil (1 eq.) in an aqueous solution of sodium hydroxide.

-

Addition of Reagents: Add dimethyl sulfate (1.1 eq.) dropwise to the solution while stirring at room temperature.

-

Reaction Conditions: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Neutralize the reaction mixture with a dilute acid to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain 2-(methylthio)-6-phenylpyrimidin-4(3H)-one.

Step 3: Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, suspend 2-(methylthio)-6-phenylpyrimidin-4(3H)-one (1 eq.) in ethanol.

-

Addition of Reagents: Add hydrazine hydrate (5-10 eq.).

-

Reaction Conditions: Reflux the mixture for 6-10 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product, 2-hydrazino-6-phenylpyrimidin-4(3H)-one.

General Protocol for the Synthesis of Hydrazone Derivatives

The hydrazino group of the scaffold can be readily converted to a wide range of hydrazones through condensation with various aldehydes.

-

Reaction Setup: Dissolve 2-hydrazino-6-phenylpyrimidin-4(3H)-one (1 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: Add the desired aldehyde (1-1.2 eq.) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration.

-

Purification: Wash the solid with cold solvent and dry. If necessary, the product can be further purified by recrystallization.

Visualization of the Synthetic Pathway

Caption: Synthetic route to the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its derivatization.

Application in Antimycobacterial Drug Discovery

Background: The Challenge of Tuberculosis and the Role of Iron Metabolism

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of novel drugs with new mechanisms of action.[1][5]

Iron is an essential nutrient for the survival and pathogenesis of Mtb within the host.[5] To acquire iron from the iron-limited environment of the host, Mtb secretes high-affinity iron-chelating molecules called siderophores. These siderophores scavenge iron from host proteins and transport it back into the bacterial cell. Therefore, interfering with this iron acquisition pathway is a promising strategy for developing new antimycobacterial agents.[5]

The 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Scaffold as a Siderophore Mimic

The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its hydrazone derivatives possess structural features that suggest they can act as iron chelators, thus mimicking the function of siderophores and potentially interfering with bacterial iron uptake.[5] The nitrogen and oxygen atoms within the molecule can coordinate with iron ions, and the overall lipophilicity of the molecule can be tuned through derivatization to facilitate cell membrane permeability.

Structure-Activity Relationship (SAR) Studies

SAR studies on a library of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives have revealed key structural features that influence their antimycobacterial activity.[5]

-

The Hydrazone Moiety: The formation of a hydrazone by condensation with an aldehyde is crucial for activity. The parent hydrazino scaffold shows significantly lower activity.

-

Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the phenyl ring introduced via the aldehyde have a profound impact on activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, at various positions can modulate the activity.

-

Iron-Chelating Ability: The most active compounds often exhibit selective activity under iron-limiting conditions, supporting the hypothesis that their mechanism of action involves interference with iron metabolism.

Quantitative Data on Antimycobacterial Activity

The following table presents representative data for a selection of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives against M. tuberculosis H37Rv.

| Compound ID | R Group (Substituent on Aldehyde) | MIC (µM) - Iron-Rich | MIC (µM) - Iron-Limiting |

| 1 | H | > 50 | 25 |

| 2 | 4-Cl | 12.5 | 6.25 |

| 3 | 4-OCH₃ | 25 | 8.3 |

| 4 | 2,4-diCl | 8.3 | 4.1 |

| 5 | 3,4,5-triOCH₃ | > 50 | 15.6 |

| Isoniazid | (Reference Drug) | 0.5 | 0.5 |

Note: The data presented are representative and intended for illustrative purposes.

Protocol for Antimycobacterial Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis using the broth microdilution method.[6][7]

-

Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For iron-limiting conditions, prepare the media without iron supplementation and treat with an iron chelator like 2,2'-bipyridyl to sequester trace iron.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include a drug-free control well (growth control) and a well with medium only (sterility control).

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of the Proposed Mechanism of Action

Caption: Proposed mechanism of action involving iron chelation by the pyrimidinone derivatives.

Cytotoxicity Assessment

Importance of Cytotoxicity Screening

A crucial step in early-stage drug discovery is to evaluate the cytotoxicity of lead compounds against mammalian cells to ensure they have a suitable therapeutic window. A common and reliable method for this is the MTT assay, which measures cell viability.[8][9][10][11] VERO cells (from African green monkey kidney) are a frequently used normal cell line for initial cytotoxicity screening.[8][9]

Protocol for MTT Assay on VERO Cells

-

Cell Seeding: Seed VERO cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data on Cytotoxicity

The following table shows representative cytotoxicity data for selected derivatives.

| Compound ID | R Group | IC₅₀ (µM) against VERO cells |

| 2 | 4-Cl | > 100 |

| 4 | 2,4-diCl | 75.2 |

| Doxorubicin | (Reference) | 1.5 |

Note: The data presented are representative and intended for illustrative purposes.

Potential for Broader Applications: Anticancer and Anti-inflammatory Activities

Rationale for Exploring Other Activities

The pyrimidine and hydrazone moieties are present in a wide range of compounds with demonstrated anticancer and anti-inflammatory activities.[3][4][12][13][14][15][16][17] The ability of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold to be readily derivatized makes it an attractive starting point for exploring these other therapeutic areas.

-

Anticancer Potential: Many anticancer drugs function by inhibiting kinases or other enzymes involved in cell proliferation. The pyrimidinone scaffold can be elaborated to target the ATP-binding site of various kinases.

-

Anti-inflammatory Potential: The hydrazone moiety has been incorporated into many compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[4][15][17][18]

Preliminary Findings and Future Directions

While the primary focus of research on this specific scaffold has been on its antimycobacterial properties, the broader literature on related pyrimidinones and hydrazones suggests that derivatives of 2-hydrazino-6-phenylpyrimidin-4(3H)-one could be promising candidates for anticancer and anti-inflammatory drug discovery. Future work could involve:

-

Screening a library of these derivatives against a panel of cancer cell lines and key inflammatory targets.

-

Performing molecular docking studies to predict potential interactions with relevant protein targets.

-

Synthesizing new derivatives specifically designed to target kinases or COX enzymes.

Conclusion

The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold is a valuable and versatile platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of derivatization of the hydrazino group allow for the rapid generation of diverse compound libraries. The demonstrated success of this scaffold in producing potent antimycobacterial agents with a novel mechanism of action highlights its potential. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this scaffold in their own drug discovery efforts, not only for tuberculosis but also for other therapeutic areas such as oncology and inflammation.

References

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gaby, M. S. A., & El-Gazzar, A. B. A. (2018). Pyrimidine derivatives with antitubercular activity. Future Medicinal Chemistry, 10(15), 1845-1865. [Link]

-

Al-Romaigh, F. A., El-Subbagh, H. I., & Al-Obaid, A. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098. [Link]

-

Asif, M. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-78. [Link]

-

Broussard, G., & Wengenack, N. L. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. JoVE (Journal of Visualized Experiments), (184), e3094. [Link]

-

EUCAST. (2018). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 24(9), 933-941. [Link]

-

Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2019). Synthesis and in vitro anticancer activity of 6-ferrocenylpyrimidin-4(3H)-one derivatives. Applied Organometallic Chemistry, 33(10), e5152. [Link]

-

Kaur, N., Singh, G., & Kumar, M. (2017). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]

-

Krasavin, M. (2018). Anticancer activity evaluation of new thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(8), 1993. [Link]

-

Lange, C., et al. (2020). Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Clinical Microbiology and Infection, 26(1), 10-12. [Link]

-

Margalit, A., et al. (2013). Anticancer metal complexes: Synthesis and cytotoxicity evaluation by the MTT assay. JoVE (Journal of Visualized Experiments), (81), e50822. [Link]

-

Miri, R., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(11), 2535-2544. [Link]

-

Sato, N. (1978). STUDIES ON PYRAZINES. 4. THE SYNTHESIS OF 2-HYDROXY-6-PHENYLPYRAZINE AND ITS DERIVATIVES. Chemischer Informationsdienst, 9(51). [Link]

-

Silva, A. M., et al. (2018). Cell viability assessed by the MTT method on the VERO cell line after... ResearchGate. [Link]

-

Singh, P. P., et al. (2023). Pyrimidine derivatives with antitubercular activity. European Journal of Medicinal Chemistry, 246, 114972. [Link]

-

Stanczak, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Srikrishna, D., & Dubey, P. K. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]

-

Sun, F., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10357-10367. [Link]

- U.S. Patent No. CN104892608A. (2015). 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

-

Winn, M., et al. (2021). Practical Guidance for Clinical Microbiology Laboratories: Mycobacteria. Clinical Microbiology Reviews, 34(3), e00032-19. [Link]

-

Hembre, E., et al. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 7, 773. [Link]

-

Gąsiorowska, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

El-Sayed, M. A. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7058. [Link]

-

Hall, L., et al. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. JoVE. [Link]

-

Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. ResearchGate. [Link]

-

Roh, J., & Korabecny, J. (2023). Pyrimidine derivatives with antitubercular activity. European Journal of Medicinal Chemistry, 246, 114972. [Link]

-

Silva, A. M., et al. (2018). Cell viability assessed by the MTT method on the VERO cell line after... ResearchGate. [Link]

-